Product packaging for Sitamaquine tosylate(Cat. No.:CAS No. 1019640-33-5)

Sitamaquine tosylate

Cat. No.: B1371909
CAS No.: 1019640-33-5
M. Wt: 515.7 g/mol
InChI Key: LOBPWLFCZDGYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of 8-Aminoquinoline (B160924) Analogues in Protozoal Chemotherapy

The 8-aminoquinoline class of compounds represents a significant lineage in the history of antiparasitic drug discovery. asm.orgslideshare.net Their journey began in the early 20th century, driven by the need for synthetic antimalarial agents. asm.org The first notable member of this class was pamaquine (B1678364) (plasmochin), introduced in the 1920s, which, despite its toxicity, demonstrated the potential of 8-aminoquinolines against malaria parasites. asm.orgnih.govnih.gov This was followed by the development of primaquine (B1584692) during World War II, a less toxic and more effective analogue that remains a crucial drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria by targeting the dormant liver stages (hypnozoites). asm.orgnih.govtaylorandfrancis.com

The therapeutic action of 8-aminoquinolines extends beyond malaria. nih.govcapes.gov.br Extensive derivatization programs have led to the discovery of compounds with broader applications against various protozoal infections. nih.govcapes.gov.br These efforts have yielded molecules like tafenoquine (B11912) for malaria prophylaxis and sitamaquine (B1681683), which has shown utility in treating visceral leishmaniasis. nih.govcapes.gov.br The core chemical structure of 8-aminoquinolines allows for modifications that can enhance efficacy and reduce the characteristic toxicities associated with this class, such as methemoglobinemia and hemolysis, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. asm.orgnih.gov Researchers have explored various strategies, including the development of prodrugs like bulaquine (B1668044) and the investigation of stereoselective properties of chiral analogues, to improve the therapeutic index of these compounds. nih.govcapes.gov.br The continued exploration of this chemical scaffold underscores its versatility and enduring importance in the search for new and improved treatments for protozoal diseases. nih.govcapes.gov.br

Historical Development and Discovery of Sitamaquine Tosylate

Sitamaquine, also known as WR-6026, emerged from the extensive antimalarial drug discovery programs conducted by the Walter Reed Army Institute of Research (WRAIR). nih.govasm.org These programs systematically synthesized and screened thousands of compounds to identify new therapeutic agents. The 8-aminoquinoline scaffold was a key focus of this research due to its known activity against the liver stages of malaria parasites. asm.org

The development of sitamaquine was part of a broader effort to create analogues of primaquine with improved efficacy and a better safety profile. nih.govcapes.gov.br The antileishmanial potential of 8-aminoquinolines was recognized as early as the 1950s, when certain derivatives were found to be highly active against Leishmania donovani in animal models. parasite-journal.org This historical context paved the way for the specific investigation of compounds like sitamaquine for indications beyond malaria.

Sitamaquine was identified as a promising candidate for the oral treatment of visceral leishmaniasis. parasite-journal.orgasm.org This led to its progression into clinical trials to evaluate its efficacy and safety for this neglected tropical disease. nih.govasm.org The journey of sitamaquine from a military research program to a potential treatment for a parasitic disease affecting some of the world's most vulnerable populations highlights the long and often repurposed trajectory of drug development.

Therapeutic Research Focus: Visceral Leishmaniasis

The primary therapeutic research focus for sitamaquine has been the treatment of visceral leishmaniasis (VL), the most severe form of leishmaniasis, which is fatal if left untreated. parasite-journal.orgasm.org The search for an effective, oral, and affordable treatment for VL has been a long-standing challenge in global health. asm.org Sitamaquine emerged as a candidate to fill this gap. nih.govcapes.gov.br

Clinical research, including phase II trials, has been conducted to evaluate the efficacy of sitamaquine in patients with VL in regions like Kenya and India. nih.gov These studies aimed to determine the appropriate dosage and treatment duration while monitoring for potential adverse effects. The research demonstrated that sitamaquine has activity against Leishmania donovani, the parasite responsible for VL. parasite-journal.org

The mechanism of action of sitamaquine against Leishmania parasites has been a subject of investigation. Studies suggest that the drug targets the parasite's mitochondria, specifically inhibiting the function of succinate (B1194679) dehydrogenase (complex II) in the respiratory chain. nih.gov This disruption of mitochondrial function leads to oxidative stress and a drop in intracellular ATP levels, ultimately causing parasite death. nih.gov While sitamaquine accumulates in the parasite, its precise molecular targets are still being fully elucidated. parasite-journal.org Despite promising preclinical and early clinical findings, the development of sitamaquine for VL has faced challenges, including concerns about nephrotoxicity at higher doses, which has impacted its progression to later-stage clinical use. taylorandfrancis.com

Overview of this compound's Significance in Drug Development

This compound holds a significant place in the landscape of antiparasitic drug development for several reasons. Firstly, it represents a crucial effort to repurpose and optimize a well-established class of compounds, the 8-aminoquinolines, for a new therapeutic indication beyond their traditional use in malaria. nih.govcapes.gov.br This highlights a strategic approach in pharmaceutical research where existing chemical scaffolds with known biological activity are explored for new applications, potentially accelerating the development process.

Secondly, the focus on developing sitamaquine as an oral treatment for visceral leishmaniasis addressed a critical unmet need for a more patient-friendly alternative to the then-standard treatments, which were often parenteral and associated with significant toxicity. parasite-journal.orgasm.org Although its development was ultimately halted, the research into sitamaquine provided valuable insights into the oral chemotherapy of leishmaniasis.

Finally, the investigation into sitamaquine's mechanism of action has contributed to a better understanding of the molecular targets of 8-aminoquinolines in Leishmania parasites. nih.gov The identification of mitochondrial complex II as a target has opened new avenues for the rational design of other antileishmanial drugs. nih.gov The journey of sitamaquine, from its synthesis to its clinical evaluation, serves as an important case study in the challenges and complexities of developing new drugs for neglected tropical diseases, underscoring the importance of continued research into versatile chemical structures like the 8-aminoquinolines. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41N3O4S B1371909 Sitamaquine tosylate CAS No. 1019640-33-5

Properties

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBPWLFCZDGYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019640-33-5
Record name N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Mechanisms of Sitamaquine Tosylate Action

Elucidation of Parasite-Specific Drug Accumulation

A critical aspect of sitamaquine's effectiveness is its ability to accumulate within Leishmania parasites. This accumulation is not a passive process but rather a result of specific physicochemical interactions with the parasite's cellular structures.

Interaction with Leishmania spp. Membrane Lipids and Anionic Phospholipids (B1166683)

The initial step in sitamaquine's entry into the parasite involves its interaction with the cell membrane. Research has shown that sitamaquine (B1681683) interacts with the membrane lipids of Leishmania donovani promastigotes. nih.gov A crucial element of this interaction is the presence of anionic phospholipids in the parasite's membrane. nih.gov These negatively charged phospholipids are a prerequisite for the subsequent events that lead to the drug's insertion into the membrane. nih.gov This interaction is selective, as studies using monolayers of phospholipids and sterols have demonstrated that the presence of anionic phospholipids is essential for the interaction to occur. nih.gov

Role of Electrostatic and Hydrophobic Interactions in Parasite Membrane Insertion

The insertion of sitamaquine into the Leishmania membrane is a two-step process governed by fundamental physicochemical forces. nih.govresearchgate.net Initially, electrostatic interactions occur between the positively charged sitamaquine molecule and the negative polar headgroups of the anionic phospholipids within the parasite's membrane. nih.govnih.gov This initial attraction is a critical prerequisite for the subsequent step. nih.gov Following the electrostatic binding, hydrophobic interactions take place between the aromatic quinoline (B57606) ring of sitamaquine and the alkyl chains of the phospholipids. nih.govnih.gov This secondary interaction facilitates the drug's insertion into the lipid monolayer of the parasite membrane. nih.govresearchgate.net

Dynamics of Cytosolic Accumulation and Efflux Mechanisms in Leishmania Parasites

Following its insertion into the membrane, sitamaquine rapidly accumulates in the cytosol of the Leishmania parasite. nih.govresearchgate.net This accumulation is proposed to occur via diffusion along an electrical gradient and appears to be independent of sterols. nih.gov The process is also energy-independent, as the drug's accumulation is not hindered by conditions of energy depletion. nih.gov Interestingly, while the uptake is energy-independent, the efflux of sitamaquine from the parasite is an energy-dependent process. researchgate.netnih.gov The intracellular concentration of sitamaquine increases significantly when the parasite is in an energy-depleted state, suggesting the presence of an active, energy-requiring efflux pump that has yet to be fully characterized. nih.gov This efflux mechanism is not mediated by the LMDR1 transporter, a P-glycoprotein-like transporter involved in resistance to other drugs like miltefosine (B1683995). nih.gov

Table 1: Sitamaquine Accumulation and Efflux in L. donovani

ConditionEffect on Sitamaquine LevelInference
Absence of GlucoseThree-fold increase in intracellular sitamaquineEfflux is an energy-dependent process. nih.gov
Overexpression of LMDR1 transporterNo effect on sitamaquine accumulation or sensitivitySitamaquine is not a substrate of the LMDR1 efflux pump. nih.gov

Mitochondrial Targeting and Bioenergetic Perturbation

Once inside the parasite, sitamaquine exerts its leishmanicidal effects by targeting the mitochondrion, a critical organelle for energy production. This leads to a significant disruption of the parasite's bioenergetic state.

Inhibition of Respiratory Chain Complex II (Succinate Dehydrogenase) in Leishmania Species

A primary molecular target of sitamaquine within the Leishmania parasite is the mitochondrial respiratory chain complex II, also known as succinate (B1194679) dehydrogenase (SDH). nih.govabmole.comnih.govcaymanchem.com Sitamaquine acts as a dose-dependent inhibitor of this crucial enzyme. nih.govnih.gov The inhibition of SDH disrupts the electron transport chain, a fundamental process for cellular respiration and energy production in the parasite. nih.govnih.gov This targeted inhibition is a key event in the cascade that ultimately leads to the parasite's death. nih.govabmole.com

Impact on Intracellular Adenosine Triphosphate Levels in Parasites

Table 2: Effect of Sitamaquine on L. donovani Bioenergetics

ParameterEffect of SitamaquineReference
Succinate Dehydrogenase (Complex II) ActivityDose-dependent inhibition nih.govnih.gov
Intracellular ATP LevelsSignificant decrease nih.gov
Mitochondrial Electrochemical PotentialDecrease nih.gov

Alterations in Mitochondrial Electrochemical Potential

Sitamaquine tosylate has been shown to significantly impact the mitochondrial function of Leishmania parasites by inducing a decrease in the mitochondrial electrochemical potential (ΔΨm). nih.govnih.govresearchgate.net This disruption is a critical event in the drug's mechanism of action, as the mitochondrion is the primary source of ATP for the parasite through oxidative phosphorylation. nih.gov

Studies on Leishmania donovani promastigotes have demonstrated that treatment with sitamaquine leads to a dose-dependent depolarization of the mitochondrial membrane potential. caymanchem.comglpbio.com This effect is closely linked to a subsequent drop in intracellular ATP levels. nih.govnih.govresearchgate.net The maintenance of the mitochondrial membrane potential is essential for ATP synthesis, and its collapse indicates severe mitochondrial dysfunction, ultimately contributing to the parasite's death. mdpi.com The depolarization of the mitochondrial membrane is considered a key indicator of apoptosis-like cell death in Leishmania. caymanchem.comfrontiersin.org

Research has shown that sitamaquine's effect on the mitochondrial electrochemical potential is a consequence of its inhibition of the respiratory chain, specifically targeting complex II (succinate dehydrogenase). nih.govnih.govmedchemexpress.com This inhibition disrupts the electron transport chain, leading to the observed drop in mitochondrial potential and ATP production. nih.govnih.govresearchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species Generation inLeishmania donovaniPromastigotes

A key component of sitamaquine's leishmanicidal activity is its ability to induce significant oxidative stress within the parasite. nih.govnih.gov This is primarily achieved through the generation of reactive oxygen species (ROS). nih.govcaymanchem.comglpbio.com The inhibition of mitochondrial complex II (succinate dehydrogenase) by sitamaquine is directly linked to this increase in ROS levels. nih.govnih.govmedchemexpress.com

The disruption of the electron transport chain caused by sitamaquine leads to an accumulation of electrons, which can then react with molecular oxygen to form superoxide (B77818) radicals and other ROS. nih.gov This surge in oxidative stress overwhelms the parasite's antioxidant defense mechanisms, leading to widespread cellular damage.

The increase in intracellular ROS is associated with several downstream effects that contribute to parasite death, including damage to lipids, proteins, and DNA. This oxidative damage, coupled with the depletion of ATP, creates a cytotoxic environment that the parasite cannot survive. nih.govnih.govresearchgate.net

Leishmanicidal Efficacy through Apoptosis-Like Cell Death Pathways

This compound has been found to induce a programmed, apoptosis-like cell death in Leishmania donovani promastigotes. nih.govnih.govabmole.comsigmaaldrich.com This is a controlled process of cellular suicide that is characterized by a series of distinct morphological and biochemical events.

The key events triggered by sitamaquine that are indicative of apoptosis-like cell death include:

Phosphatidylserine (B164497) Externalization: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it is flipped to the outer leaflet, a change that can be detected experimentally. nih.govnih.govcaymanchem.com

Chromatin Fragmentation: The parasite's DNA is cleaved into fragments, a hallmark of apoptosis. caymanchem.comglpbio.com

Sub-G1 DNA Content: Flow cytometry analysis reveals an increased percentage of the parasite population with a DNA content less than that of the G1 phase, which is characteristic of apoptotic cells. nih.govnih.gov

Mitochondrial Membrane Depolarization: As previously discussed, the loss of mitochondrial electrochemical potential is a central event in the apoptotic pathway induced by sitamaquine. nih.govnih.govcaymanchem.com

**2.5. Investigations into Undefined Molecular Targets and Pathogenic Processes in *Leishmania***

While the inhibition of succinate dehydrogenase and the subsequent induction of oxidative stress and apoptosis are well-documented mechanisms of sitamaquine action, research suggests that other molecular targets and processes may also be involved. nih.govnih.gov The complete spectrum of sitamaquine's interactions within the Leishmania parasite is still under investigation. nih.govdrugbank.com

Sitamaquine, as a lipophilic weak base, has been observed to rapidly accumulate in the acidic compartments of Leishmania species, such as the acidocalcisomes. medchemexpress.comxcessbio.com However, studies have indicated that sensitivity to sitamaquine is not directly mediated by its accumulation in these organelles. caymanchem.commedchemexpress.com

The drug's entry into the parasite is thought to occur via diffusion across the plasma membrane, a process that appears to be independent of specific transporters and sterols. nih.govnih.govfrontiersin.org Sitamaquine first interacts with the anionic polar head groups of phospholipids in the membrane, followed by insertion into the lipid bilayer. nih.gov Interestingly, an energy-dependent efflux mechanism for sitamaquine has been identified, suggesting the involvement of a yet-to-be-characterized transporter protein in regulating the intracellular concentration of the drug. nih.govnih.gov

Preclinical Pharmacological Research of Sitamaquine Tosylate

In Vitro Antileishmanial Activity Spectrum

Sitamaquine (B1681683), an 8-aminoquinoline (B160924) compound, has been the subject of preclinical research to determine its efficacy against various parasitic protozoa, with a particular focus on Leishmania species.

In vitro studies have consistently demonstrated the antileishmanial properties of sitamaquine against a range of Leishmania species responsible for both visceral and cutaneous leishmaniasis. The compound's activity has been evaluated against the two primary life cycle stages of the parasite: the extracellular, flagellated promastigotes found in the sandfly vector, and the intracellular, non-flagellated amastigotes that reside within host macrophages.

Research has shown that sitamaquine is effective against the clinically relevant amastigote stage. One study reported 50% effective dose (ED50) values against amastigotes ranging from 2.9 to 19.0 µM across various Leishmania species. nih.govnih.gov Another investigation focusing on 20 clinical field isolates of Leishmania donovani determined a mean ED50 value of 2.1 ± 0.2 μM against intracellular amastigotes. researchgate.netthaiscience.info The promastigote stage of these same isolates showed a mean ED50 of 17.7 ± 1.0 μM, indicating that the intracellular amastigotes are more susceptible to sitamaquine. researchgate.netthaiscience.info This higher susceptibility of the amastigote stage is a crucial finding, as this is the form of the parasite that causes disease in the mammalian host.

Further studies have reported on the 50% effective concentration (EC50) for various species. For Leishmania major amastigotes, EC50 values of 4.3 ± 0.6 μM and 3.9 ± 0.4 μM have been recorded. frontiersin.org In promastigote sensitivity assays, EC50 values for sitamaquine ranged from 9.5 to 19.8 μM across different Leishmania species, with L. infantum being the most sensitive and L. donovani the least sensitive under the tested conditions. frontiersin.org It has been noted that there is no direct correlation between the susceptibility of the promastigote and amastigote stages to sitamaquine. researchgate.net

Table 1: In Vitro Efficacy of Sitamaquine Against Leishmania Species

Leishmania Species Parasite Stage Efficacy Metric Value (µM) Reference(s)
Various Species Amastigotes ED50 2.9 - 19.0 nih.govnih.gov
L. donovani (Field Isolates) Amastigotes Mean ED50 2.1 ± 0.2 researchgate.netthaiscience.info
L. donovani (Field Isolates) Promastigotes Mean ED50 17.7 ± 1.0 researchgate.netthaiscience.info
L. donovani (Reference Strain) Promastigotes ED50 19.8 - 29.2 researchgate.net
L. donovani (Reference Strain) Amastigotes ED50 4.78 - 5.41 researchgate.net
L. major Amastigotes EC50 3.9 - 4.3 frontiersin.org
L. infantum Promastigotes EC50 9.5 frontiersin.org
L. donovani Promastigotes EC50 19.8 frontiersin.org

A significant challenge in the treatment of leishmaniasis is the emergence of resistance to first-line therapies, particularly pentavalent antimonials like sodium antimony gluconate (SAG). Preclinical research has therefore focused on evaluating the efficacy of new drug candidates against antimony-resistant parasite strains.

Studies have demonstrated that sitamaquine retains activity against L. donovani isolates that are resistant to antimonials. researchgate.netunito.it In one study, two recent L. donovani isolates with a sodium stibogluconate (B12781985) (SSG)-resistant phenotype (EC50 >300 µg SbV/mL) were tested. unito.it These resistant isolates displayed EC50 values for sitamaquine ranging from 11.4 to 16 µM and 90% effective concentration (EC90) values from 16 to 18.6 µM. unito.it For comparison, an antimony-susceptible reference strain had a sitamaquine EC50 of 6.3 to 9.2 µM. unito.it

Another investigation involving 20 clinical isolates of L. donovani from regions with varying levels of SAG resistance found that all isolates, whether sensitive or resistant to SAG, were susceptible to sitamaquine. researchgate.netthaiscience.info However, it was observed that isolates from areas with high SAG resistance exhibited a significantly lower susceptibility to sitamaquine (mean ED50 of 2.5 ± 0.2 μM) compared to those from low-resistance zones (mean ED50 of 1.5 ± 0.3 μM). researchgate.net Furthermore, research on an experimentally selected sitamaquine-resistant L. donovani line showed no cross-resistance with other antileishmanial agents, suggesting that alternative treatments could be used if sitamaquine resistance were to develop. nih.gov

**Table 2: In Vitro Efficacy of Sitamaquine Against Antimony-Resistant *Leishmania donovani***

Strain Type Efficacy Metric Value (µM) Reference(s)
SSG-Resistant Isolates EC50 11.4 - 16.0 unito.it
SSG-Resistant Isolates EC90 16.0 - 18.6 unito.it
Antimony-Susceptible Strain EC50 6.3 - 9.2 unito.it
Isolates from High SAG-Resistance Zone Mean ED50 (Amastigotes) 2.5 ± 0.2 researchgate.net
Isolates from Low SAG-Resistance Zone Mean ED50 (Amastigotes) 1.5 ± 0.3 researchgate.net

Efficacy Against Diverse Leishmania Species and Life Cycle Stages (e.g., Amastigotes, Promastigotes)

Broad-Spectrum Antiparasitic Investigations

In addition to its primary development as an antileishmanial agent, sitamaquine has been investigated for its activity against other protozoan parasites.

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), is another kinetoplastid parasite. While extensive quantitative data on the direct activity of sitamaquine against T. brucei is limited in the available literature, the activity of related 8-aminoquinolines has been explored. For instance, the related compound tafenoquine (B11912) has demonstrated potent in vitro activity against different T. brucei species. csic.es General statements in the literature suggest that sitamaquine does possess activity against Trypanosoma brucei. csic.es However, specific 50% inhibitory concentration (IC50) or EC50 values for sitamaquine against T. brucei are not prominently reported.

Sitamaquine has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Research has indicated its potential in preventing the transmission of T. cruzi through blood transfusions due to its activity against trypomastigotes. nih.gov While detailed studies across multiple strains are not extensively documented, one source reports an IC50 value of 9.3 µM for sitamaquine against T. cruzi. csic.es

Sitamaquine was originally synthesized as part of an antimalarial drug discovery program. nih.gov Subsequent research has confirmed its activity against Plasmodium falciparum, the deadliest species of malaria parasite. A study evaluating the in vitro sensitivity of 78 laboratory-adapted Thai P. falciparum isolates found that sitamaquine was the most potent among the three 8-aminoquinolines tested (primaquine, tafenoquine, and sitamaquine). thaiscience.info The mean IC50 for sitamaquine against these isolates was 0.3 ± 0.1 μM. thaiscience.info This indicates a notable antiplasmodial activity, even against isolates from a region known for multidrug resistance. thaiscience.info

Table 3: Broad-Spectrum Antiparasitic Activity of Sitamaquine

Parasite Strain(s) Efficacy Metric Value (µM) Reference(s)
Trypanosoma cruzi Not Specified IC50 9.3 csic.es
Plasmodium falciparum 78 Thai Isolates Mean IC50 0.3 ± 0.1 thaiscience.info

Activity against Trypanosoma cruzi Strains

Pharmacokinetic Characterization in Preclinical Models

The preclinical evaluation of a drug candidate's pharmacokinetic profile is a critical step in its development. This section details the key pharmacokinetic characteristics of sitamaquine tosylate observed in preclinical studies, including its elimination half-life, metabolic profile, and the enzymatic pathways involved in its biotransformation.

Preclinical and early clinical studies have characterized sitamaquine as having a relatively short elimination half-life. In human pharmacokinetic studies, the apparent terminal half-life of sitamaquine was observed to be in the range of 18.3 to 22.8 hours. nih.gov This is in contrast to other antileishmanial agents like miltefosine (B1683995), which has a significantly longer half-life of 150-200 hours. sciengine.comnih.gov The shorter half-life of sitamaquine is considered an advantage as it may reduce the likelihood of the emergence of drug resistance. sciengine.comnih.gov

Metabolism studies of sitamaquine, particularly in rat hepatic microsomal systems, have led to the identification of two primary metabolites. sciengine.comnih.gov These metabolites are 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxymethyl-quinoline. sciengine.comnih.gov The formation of both of these metabolites was found to be dependent on the presence of NADPH. sciengine.comnih.gov

One of the key metabolites, desethyl-sitamaquine, has been studied in human clinical trials. nih.gov The accumulation of this metabolite was observed to be more significant than that of the parent drug over time. nih.gov Specifically, the combined area under the curve (AUC) for desethyl-sitamaquine increased by 6.8-fold by day 10 and 5.2-fold by day 21 compared to day 1. nih.gov The apparent terminal half-life of desethyl-sitamaquine in humans was determined to be between 23.0 and 27.9 hours. nih.gov However, the specific antileishmanial activity of sitamaquine's metabolites has not yet been fully elucidated. sciengine.comnih.gov

Table 1: Identified Metabolites of Sitamaquine

Metabolite Name Parent Compound System of Study
8-(-6-ethylaminohexylamino)-6-methoxy-lepidine Sitamaquine Rat hepatic microsomal system
8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxymethyl-quinoline Sitamaquine Rat hepatic microsomal system

The metabolism of sitamaquine is primarily mediated by the cytochrome P450 (CYP) enzyme system. sciengine.comnih.gov CYPs are a superfamily of enzymes predominantly found in the liver that are responsible for the biotransformation of a wide variety of drugs and other foreign substances. dynamed.comnih.gov The formation of sitamaquine's two main metabolites appears to be catalyzed by different cytochrome P450 isozymes. sciengine.comnih.gov The NADPH-dependency of their formation further supports the involvement of the CYP system, which utilizes NADPH as a cofactor for its oxidative reactions. sciengine.comnih.gov While the specific CYP isozymes responsible for sitamaquine metabolism have not been definitively identified in the available literature, the CYP1, CYP2, and CYP3 families are known to be the primary contributors to the metabolism of most clinically used drugs. dynamed.comnih.gov

Identification and Role of this compound Metabolites

Preclinical Assessment of Drug-Drug Interactions

The potential for drug-drug interactions is a crucial aspect of preclinical drug development, especially for infectious diseases where combination therapy is common. This section reviews the in vitro studies conducted to evaluate the interaction of sitamaquine with other established antileishmanial drugs.

In vitro studies have been conducted to assess the interaction between sitamaquine and other antileishmanial agents against Leishmania donovani amastigotes within mouse peritoneal macrophages. researchgate.netnih.gov These studies utilized the modified fixed ratio isobologram method to determine the nature of the drug interactions, which are classified as synergistic, indifferent, or antagonistic based on the mean sum of the fractional inhibitory concentrations (∑FIC). researchgate.netnih.gov

The interactions between sitamaquine and amphotericin B, sodium stibogluconate, miltefosine, and paromomycin (B158545) were generally classified as indifferent at both the 50% and 90% effective concentration levels (EC50 and EC90). researchgate.netnih.gov An indifferent interaction means that the combined effect of the drugs is equal to the sum of their individual effects.

Table 2: In Vitro Interaction of Sitamaquine with Antileishmanial Drugs

Drug Combination Interaction Classification Mean ∑FIC (EC50) Mean ∑FIC (EC90)
Sitamaquine + Amphotericin B Indifferent >0.5 and ≤4 >0.5 and ≤4
Sitamaquine + Sodium Stibogluconate Indifferent >0.5 and ≤4 >0.5 and ≤4
Sitamaquine + Miltefosine Indifferent >0.5 and ≤4 >0.5 and ≤4
Sitamaquine + Paromomycin Indifferent >0.5 and ≤4 >0.5 and ≤4

Indifferent Interactions with Other Standard Treatments (e.g., Amphotericin B, Miltefosine, Paromomycin, Sodium Stibogluconate)

Preclinical research into the combination of this compound with existing antileishmanial drugs has been conducted to assess potential synergistic, antagonistic, or indifferent effects. These studies are crucial for the development of future combination therapies, which could enhance efficacy, shorten treatment duration, and prevent the emergence of drug resistance. nih.gov In vitro investigations have primarily focused on the interaction of sitamaquine with standard treatments for visceral leishmaniasis.

Detailed in vitro studies have demonstrated that this compound generally exhibits an indifferent interaction with several key antileishmanial agents, including amphotericin B, miltefosine, paromomycin, and sodium stibogluconate. nih.govresearchgate.net These interactions were evaluated against intracellular amastigotes of Leishmania donovani within mouse peritoneal macrophages. nih.govresearchgate.net The nature of the drug interactions was determined using the modified fixed-ratio isobologram method, with the outcomes quantified by calculating the sum of the Fractional Inhibitory Concentrations (∑FIC). nih.govresearchgate.net An interaction is classified as indifferent when the mean ∑FIC value is greater than 0.5 but less than or equal to 4. nih.govresearchgate.net

The findings from these studies indicated that for the combinations of sitamaquine with amphotericin B, sodium stibogluconate, paromomycin, and miltefosine, the interactions were consistently classified as indifferent at both the 50% and 90% effective concentration levels (EC50 and EC90). nih.govresearchgate.net This suggests that the combined use of sitamaquine with these drugs is unlikely to result in a significant potentiation or reduction of their individual antileishmanial activities.

A separate in vitro study assessing the interaction of miltefosine with other antileishmanial drugs, including sitamaquine, also reported an indifferent interaction. nih.govdndi.org The mean ∑FICs for the combination of miltefosine and sitamaquine were found to be between 1.33 and 1.38 at the EC50 level, and 1.0 to 1.02 at the EC90 level, further supporting the classification of the interaction as indifferent. nih.gov

The table below summarizes the preclinical in vitro interaction data for this compound with standard antileishmanial treatments.

Combination Drug Interaction Type Mean ∑FIC Range (EC50) Mean ∑FIC Range (EC90) Reference
Amphotericin BIndifferent>0.5 to ≤4>0.5 to ≤4 nih.govresearchgate.net
MiltefosineIndifferent1.33 - 1.381.0 - 1.02 nih.govresearchgate.netnih.gov
ParomomycinIndifferent1.5 - 1.7>0.5 to ≤4 nih.govresearchgate.net
Sodium StibogluconateIndifferent0.8 - 1.4>0.5 to ≤4 nih.govresearchgate.net

These preclinical findings provide a foundational dataset for any future clinical evaluation of sitamaquine in combination regimens for the treatment of leishmaniasis. nih.gov The indifferent nature of these interactions suggests a neutral impact on the efficacy of the combined drugs, which is an important consideration for designing combination therapies. researchgate.net

Clinical Research Development of Sitamaquine Tosylate

Phase II Clinical Trial Programs for Visceral Leishmaniasis

Phase II clinical trials for sitamaquine (B1681683) have been conducted in various regions where visceral leishmaniasis is endemic, providing critical data on its performance across different settings and patient populations. researchgate.netd-nb.info

To assess the efficacy of sitamaquine, open-label, multi-center studies were initiated in key endemic areas.

India: A randomized, open-label, multicenter study was conducted in India involving 120 subjects with visceral leishmaniasis. researchgate.netnih.gov The participants, with a mean age of 21.2 years (range: 5-64 years), were administered one of four daily doses of sitamaquine for 28 days. researchgate.netnih.gov Clinical trials in India have been pivotal for evaluating new treatments for VL, a significant health issue in the region, particularly in states like Bihar. researchgate.netd-nb.info

Kenya: In Kenya, an open-label, dose-increasing study was carried out to determine the dose-response and safety profile of sitamaquine for VL caused by Leishmania donovani. nih.gov This trial involved 97 patients with a mean age of 15.9 years (range: 5-47 years) who received the drug daily for 28 days across four different dose levels. nih.gov

Brazil: A Phase II dose-escalating safety and efficacy study was also conducted in Brazil among patients infected with L. chagasi. scienceopen.com However, the trials in Brazil did not yield successful cure rates, as there was no observed increase in efficacy with doses above 2.0 mg/kg/day. scienceopen.com

The primary efficacy endpoint in these trials was typically the final cure rate, defined by the absence of parasites in a splenic aspirate, assessed at day 180 in the intent-to-treat (ITT) population. nih.govresearchgate.net

Table 1: Efficacy Outcomes of Sitamaquine in Phase II Clinical Trials (Day 180 Final Cure)

RegionOverall Cure Rate (Intent-to-Treat)Number of Patients Cured / TotalSource
India87%92 / 106 researchgate.netresearchgate.net
Kenya83%79 / 95 nih.gov
India (Bihar)85%Not specified nih.gov
Brazil67% (at 2 mg/kg dose)Not specified researchgate.net

The Phase II trials were designed to assess the relationship between the administered dose of sitamaquine and the resulting clinical cure rate.

In the Indian multicenter trial, a 100% cure rate was observed at the 2.0 mg/kg/day dose level. researchgate.netnih.govresearchgate.net Cure rates for the other doses were 81% (at 1.5 mg/kg/day), 89% (at 1.75 mg/kg/day), and 80% (at 2.5 mg/kg/day). researchgate.netnih.govresearchgate.net

The Kenyan study showed cure rates of 92% at the 1.75 mg/kg/day dose and 91% at the 3.0 mg/kg/day dose. nih.gov The rates were slightly lower for the 2.0 mg/kg/day and 2.5 mg/kg/day doses, at 80% and 82% respectively. nih.gov

Table 2: Dose-Response Relationship for Sitamaquine in Visceral Leishmaniasis

RegionDose (mg/kg/day)Number of Patients Cured / TotalCure RateSource
India1.525 / 3181% researchgate.netnih.govresearchgate.net
1.7524 / 2789% researchgate.netnih.govresearchgate.net
2.023 / 23100% researchgate.netnih.govresearchgate.net
2.520 / 2580% researchgate.netnih.govresearchgate.net
Kenya1.7511 / 1292% nih.gov
2.049 / 6180% nih.gov
2.59 / 1182% nih.gov
3.010 / 1191% nih.gov

To benchmark the efficacy of sitamaquine, a randomized, open-label study in Bihar, India, compared it with a standard reference treatment, intravenous Amphotericin B. nih.govnih.gov In this trial, patients were randomized to receive either oral sitamaquine or Amphotericin B. nih.gov

The final clinical cure rate at day 180 was 85% for the sitamaquine group. nih.govnih.gov For the comparator group, the final cure rate for Amphotericin B was 95%. nih.govnih.gov

Analysis of Dose-Response Relationships for Clinical Cure

Pharmacokinetic and Food Effect Investigations in Human Subjects

Understanding the absorption, distribution, metabolism, and excretion of sitamaquine is essential for its clinical development. Studies have investigated its pharmacokinetic profile and the influence of food on its absorption.

A Phase IIb study in India provided detailed pharmacokinetic data for sitamaquine and its metabolite, desethyl-sitamaquine. nih.gov The drug was found to be slowly metabolized to desethyl-sitamaquine. nih.gov Pharmacokinetic parameters showed that the area under the curve (AUC) and maximum plasma concentration (Cmax) were higher after multiple doses compared to the first day. nih.gov Sitamaquine has a relatively short elimination half-life of about 26 hours. scienceopen.com

The study also investigated the effect of food on the pharmacokinetics of sitamaquine. nih.govnih.gov A linear mixed-effects model was used to compare pharmacokinetic parameters between fed and fasted states. nih.gov The results indicated that there was no significant food effect on the AUC or Cmax of either sitamaquine or its desethyl-sitamaquine metabolite. nih.govnih.gov Point estimates for the fed:fasted ratio were close to unity, confirming that sitamaquine can be taken without regard to food intake. nih.govnih.gov

Impact of Food Intake on Oral Pharmacokinetics of Sitamaquine Tosylate

The study design involved randomizing 41 patients into four cohorts to receive oral sitamaquine at a dose of 2 mg/kg/day for 21 days. The cohorts were structured to assess the drug's pharmacokinetics under different conditions relative to food intake (fasted/fed, fed/fasted, fed/fed, and fasted/fasted) over two distinct periods (days 1-10 and 11-21). nih.gov The primary goal was to compare key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), in fed versus fasted states.

These results suggest that this compound can be administered to patients irrespective of their food intake, which offers a significant advantage in terms of dosing flexibility in clinical practice. nih.govnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Sitamaquine and Desethyl-sitamaquine (Day 21)

ParameterSitamaquineDesethyl-sitamaquine
AUC(0-τ) (ng.hr/mL) 6,627 - 8,9032,307 - 3,163
Cmax (ng/mL) 401 - 570109 - 154
t½ (hr) 18.3 - 22.823.0 - 27.9
tmax (hr) 3.5 - 62 - 10
Data derived from a study in patients with visceral leishmaniasis. The ranges represent the mean values across four different dosing cohorts (fasted/fed). No significant food effect was observed for these parameters. nih.govnih.gov

Ongoing and Planned Clinical Trial Phases for this compound

The clinical development of this compound has primarily focused on its potential as an oral treatment for visceral leishmaniasis (VL). nih.gov The compound progressed to Phase II clinical trials, which were conducted in key endemic regions, including Kenya and India. nih.govnih.gov

Despite the promising efficacy results from Phase II trials, the development of sitamaquine has proceeded slowly. nih.gov Concerns have been raised regarding its safety profile, particularly observations of nephrotoxicity and methemoglobinemia at higher doses. nih.govnih.govscienceopen.com One study noted that two patients, one in the 2.5 mg/kg/day group and another in the 3.0 mg/kg/day group, experienced severe renal adverse events, necessitating further investigation into the drug's effects on the kidney. nih.gov

These safety findings have made the decision for progression to Phase III trials and further development more complex. nih.govscienceopen.com As of early 2024, reports indicate that there has been no recent development activity for this indication, suggesting that the program may be paused or halted pending resolution of these challenges. researchgate.net Therefore, there are no publicly disclosed ongoing or planned new clinical trial phases for this compound at this time.

Interactive Data Table: Summary of Key Phase II Clinical Trials for Sitamaquine

Trial LocationNumber of PatientsDoses Studied (mg/kg/day)DurationKey Efficacy Outcome (Cure Rate)
Kenya 951.75, 2.0, 2.5, 3.028 days83% overall (Intent-to-treat, Day 180)
India 1201.5 to 3.028 daysEfficacy demonstrated (specific rate not in source)
Data compiled from published Phase II clinical trial results. nih.govnih.gov

Challenges in Clinical Development for Other Leishmaniasis Manifestations

A significant challenge in the broader clinical development of sitamaquine is its narrow spectrum of activity against different forms of leishmaniasis. nih.govscienceopen.com The development program has been exclusively focused on visceral leishmaniasis because research has shown a lack of activity in experimental models of cutaneous leishmaniasis. nih.govscienceopen.comnih.gov This specificity for VL inherently limits the drug's potential application for other clinical manifestations of the disease, such as cutaneous or mucocutaneous leishmaniasis, which also represent a major health burden.

The toxicological profile of sitamaquine presents another substantial hurdle for its development, even for VL. The observation of adverse effects such as nephrotoxicity and methemoglobinemia in Phase II trials is a major concern. nih.govscienceopen.com These safety issues would likely be an even greater barrier to developing the drug for cutaneous leishmaniasis, which is typically a less life-threatening form of the disease. The risk-benefit assessment for a drug with potential for serious side effects is much less favorable for non-visceral forms of leishmaniasis.

Furthermore, the potential for drug resistance is a recognized challenge. The selection of a sitamaquine-resistant clone of Leishmania donovani has been demonstrated in a laboratory setting. nih.govscienceopen.com While sitamaquine's short elimination half-life is considered an advantage that may help prevent the rapid emergence of resistance, the demonstrated possibility of resistance is a critical consideration for its long-term clinical utility and a challenge for any future development plans. nih.govscienceopen.com

Drug Resistance Mechanisms and Prevention Strategies for Sitamaquine Tosylate

Characterization of Leishmania Parasite Resistance to Sitamaquine (B1681683) Tosylate

To investigate the potential for sitamaquine resistance, researchers have developed resistant Leishmania strains in the laboratory through continuous drug pressure. nih.gov These resistant parasites exhibit distinct phenotypic and metabolic changes compared to their drug-sensitive counterparts.

A Leishmania donovani promastigote line resistant to 160µM sitamaquine, designated SITA-160R, has been selected in vitro. nih.gov This resistant line demonstrated a significant increase in the 50% inhibitory concentration (IC50) for sitamaquine compared to the wild-type (WT) strain. Specifically, the IC50 was approximately five times higher for the promastigote form and three times higher for the intramacrophage amastigote form. nih.govnih.gov

Interestingly, while the SITA-160R line was as infective as the WT line to murine peritoneal macrophages in vitro, it showed reduced infectivity in Balb/c mice. nih.govsciengine.com This suggests that the development of sitamaquine resistance might come at a fitness cost to the parasite in a mammalian host. nih.gov The resistance phenotype was found to be stable even after long-term culture in a drug-free medium and after passage through an animal model, indicating that the genetic or metabolic changes conferring resistance are heritable and stable. nih.govnih.gov Importantly, no cross-resistance was observed with other existing antileishmanial drugs, which is a positive indicator for the potential use of alternative therapies if sitamaquine resistance were to emerge. nih.govnih.gov

A key finding in sitamaquine-resistant L. donovani is a significant alteration in drug handling by the parasite. nih.gov In wild-type promastigotes, sitamaquine accumulation is a concentration-dependent process. nih.govresearchgate.net However, in the sitamaquine-resistant Sita-R160 strain, drug accumulation reaches a saturation point, suggesting either a reduced uptake mechanism or an increased efflux of the drug. nih.govresearchgate.net

Profound changes in the lipid metabolism of sitamaquine-resistant Leishmania have been observed, indicating that alterations in membrane composition and related metabolic pathways are central to the resistance mechanism. nih.govnih.gov

Lipidomic analysis has revealed that while the rate of negatively charged phospholipids (B1166683) in the membrane (the initial target for sitamaquine uptake) is not decreased in resistant strains, the metabolism of both sterols and other phospholipids is strongly affected. nih.gov Specifically, both cholesterol and ergosterol (B1671047) levels are reduced in sitamaquine-resistant Leishmania. researchgate.netnih.govresearchgate.netresearchgate.net This is significant as ergosterol is a key component of the parasite's cell membrane, and its biosynthesis is a target for other antifungal and antileishmanial drugs. nih.gov The parasite's ability to uptake cholesterol from the host environment is also diminished in resistant strains. nih.govnih.govscielo.br

These changes in lipid metabolism suggest that sitamaquine resistance could be linked to alterations in the activity of key enzymes. nih.gov Two such enzymes that have been implicated are phosphatidylethanolamine-N-methyl-transferase (PEMT) and choline (B1196258) kinase . nih.gov PEMT is involved in the synthesis of phosphatidylcholine from phosphatidylethanolamine. nih.govaginganddisease.orguniprot.org Alterations in its activity could significantly impact the phospholipid composition of the parasite's membranes. nih.gov Similarly, changes in choline kinase activity would also affect phospholipid metabolism. nih.gov

Here is an interactive data table summarizing the key modifications in lipid metabolism in sitamaquine-resistant Leishmania:

To gain a deeper understanding of the molecular basis of sitamaquine resistance, researchers have begun to employ proteomic and genomic techniques. nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov Preliminary proteomic analyses have shown different protein expression profiles between wild-type and sitamaquine-resistant L. donovani, although the specific proteins involved are yet to be fully characterized. nih.govresearchgate.net These approaches are critical for identifying the specific genes and proteins that are mutated, overexpressed, or underexpressed in resistant parasites. frontiersin.orgresearchgate.net

Genomic studies in Leishmania have revealed that the parasite has remarkable genomic plasticity, which allows for rapid adaptation to drug pressure through mechanisms like gene amplification, deletions, and chromosomal rearrangements. frontiersin.orgresearchgate.net Identifying these genomic adaptations in sitamaquine-resistant strains will be key to pinpointing the definitive determinants of resistance. frontiersin.orgacs.org Such studies could uncover the identity of the putative efflux pump responsible for reduced drug accumulation and further elucidate the roles of enzymes like PEMT and choline kinase in the resistance phenotype. mdpi.com

Modifications in Lipid Metabolism and Membrane Composition in Sitamaquine Tosylate-Resistant Leishmania (e.g., Phosphatidylethanolamine-N-methyl-transferase, Choline Kinase, Cholesterol Uptake, Ergosterol Biosynthesis)

Strategies to Mitigate Drug Resistance Evolution

Preventing or slowing the evolution of drug resistance is a critical component of any long-term treatment strategy. For sitamaquine, certain pharmacological properties may offer an advantage in this regard.

A key pharmacological feature of sitamaquine that is relevant to resistance emergence is its relatively short elimination half-life in humans, which is approximately 26 hours. nih.govsciengine.com This is in stark contrast to other oral antileishmanial drugs like miltefosine (B1683995), which has a very long elimination half-life of 150-200 hours. nih.gov

A long elimination half-life means that the drug persists in the body at sub-therapeutic concentrations for an extended period after treatment cessation. This prolonged exposure to low drug levels can create a selective pressure that favors the survival and proliferation of partially resistant parasites, ultimately leading to the development of full-blown clinical resistance. The shorter half-life of sitamaquine is therefore considered an advantage, as it reduces the time window for the selection of resistant mutants. nih.govsciengine.comparasite-journal.orgparasite-journal.orgcapes.gov.brresearchgate.netscienceopen.com This characteristic is believed to lower the probability of rapid resistance emergence in the field. nih.govsciengine.com

Potential for Combination Therapy as an Anti-Resistance Strategy

The emergence of drug resistance is a significant threat to the efficacy of antimicrobial agents. For sitamaquine, an 8-aminoquinoline (B160924) compound developed for the treatment of visceral leishmaniasis (VL), combination therapy represents a key strategy to mitigate the risk of resistance development and to enhance therapeutic outcomes. medscape.comwho.intmmv.org The rationale behind combination therapy is to use two or more drugs with different mechanisms of action, which can lead to synergistic or additive effects, improve efficacy, and delay the selection of resistant parasite strains. who.int

Research has explored the potential of sitamaquine in various drug combinations, particularly against Leishmania species. These studies provide a preclinical basis for developing multidrug regimens for leishmaniasis treatment. researchgate.net

Overcoming Existing Resistance Mechanisms

A significant advantage of sitamaquine is its ability to overcome existing resistance to other antileishmanial drugs. Studies have shown that sitamaquine can reverse resistance to both miltefosine and antimony in Leishmania. nih.gov This is achieved through the inhibition of ATP-binding cassette (ABC) transporters, which are membrane proteins that pump drugs out of the parasite cell, reducing their intracellular concentration and effectiveness. nih.govcapes.gov.br

Specifically, sitamaquine has been shown to inhibit LMDR1/LABCB4, a P-glycoprotein-like transporter responsible for miltefosine resistance. nih.govcapes.gov.br By modulating the efflux of miltefosine, even non-leishmanicidal concentrations of sitamaquine can restore the parasite's sensitivity to miltefosine. nih.gov Importantly, sitamaquine itself does not appear to be a substrate for LMDR1, meaning its own efficacy is not compromised by this transporter. nih.gov

Furthermore, sitamaquine can also modulate the activity of MRPA/LABCC3, another ABC transporter implicated in antimony resistance. nih.govasm.org In laboratory models, sitamaquine significantly lowered the resistance factor for antimony in Leishmania parasites that overexpress MRPA. asm.org This suggests that combining sitamaquine with miltefosine or antimony could be a viable strategy to treat infections with resistant parasites and potentially prevent the emergence of resistance to these agents. nih.gov

In Vitro Interaction Studies

The effectiveness of a combination therapy depends on the nature of the interaction between the constituent drugs. These interactions are typically classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), indifferent (the drugs act independently), or antagonistic (the combined effect is less than the sum of individual effects). The Fractional Inhibitory Concentration (FIC) index is commonly used to quantify these interactions.

Studies have evaluated the in vitro interactions of sitamaquine with a range of current antileishmanial drugs against intracellular Leishmania donovani amastigotes. The results indicate that most combinations with sitamaquine are indifferent, with one notable synergistic combination. researchgate.net

Drug Combination Interaction at EC50 Interaction at EC90 Mean ∑FIC Classification
Sitamaquine + Amphotericin BIndifferentIndifferent>0.5 and ≤4Indifferent
Sitamaquine + Sodium Stibogluconate (B12781985)IndifferentIndifferent>0.5 and ≤4Indifferent
Sitamaquine + Paromomycin (B158545)IndifferentIndifferent>0.5 and ≤4Indifferent
Sitamaquine + MiltefosineIndifferentIndifferent>0.5 and ≤4Indifferent
Sitamaquine + PentamidineSynergisticSynergistic0.5 to 0.6 (EC50), 0.3 to 0.7 (EC90)Synergistic
Source: Adapted from in vitro interaction studies against L. donovani. researchgate.net
EC50/EC90: 50%/90% effective concentration. ∑FIC: Sum of Fractional Inhibitory Concentrations. Synergy is defined as mean ∑FIC ≤ 0.5, indifference as mean ∑FIC between >0.5 and ≤4, and antagonism as mean ∑FIC > 4.

These findings highlight the potential of a sitamaquine-pentamidine combination. researchgate.net Moreover, the indifferent interactions observed with other first-line drugs suggest that these combinations would not be antagonistic, allowing for flexibility in treatment regimens without compromising the efficacy of the individual agents. researchgate.net

Activity Against Resistant Strains

A crucial aspect of a new therapeutic agent is its activity against parasite strains that are already resistant to existing drugs. Research has demonstrated that sitamaquine is effective against L. donovani isolates that are resistant to sodium stibogluconate (SSG). researchgate.netscispace.com This intrinsic activity, combined with its potential use in combination, makes sitamaquine a valuable candidate for regions with high rates of antimonial resistance. scispace.com

Leishmania donovani Strain Susceptibility to Sitamaquine (EC50 in µM)
Antimony-susceptible reference strain6.3 - 9.2
SSG-resistant field isolates11.4 - 18.6
Source: Adapted from studies on L. donovani amastigotes. researchgate.net

While isolates from areas with high SSG resistance showed slightly lower susceptibility to sitamaquine, they remained within a susceptible range, underscoring its potential utility. scispace.com The distinct mechanism of action of sitamaquine, which involves promoting nitric oxide (NO) release in macrophages, further supports its role in combination therapy, particularly with drugs like paromomycin that have different mechanisms. scispace.com

Toxicological Research and Safety Profile Investigations of Sitamaquine Tosylate

Analysis of Systemic Adverse Events in Clinical Populations

Sitamaquine (B1681683), an 8-aminoquinoline (B160924) compound investigated for the oral treatment of visceral leishmaniasis (VL), has been the subject of several clinical trials to assess its safety and efficacy. These studies have provided valuable data on the systemic adverse events associated with its administration.

Gastrointestinal Manifestations (e.g., Vomiting, Dyspepsia, Abdominal Pain)

Gastrointestinal disturbances have been consistently reported as common adverse events in clinical trials of sitamaquine. In a Phase II dose-ranging study conducted in India involving 120 patients with VL, the most frequent adverse events were gastrointestinal in nature. nih.govajtmh.org Specifically, vomiting and dyspepsia were each reported in 8% of the study participants (10 and 9 patients, respectively). nih.govajtmh.orgresearchgate.net

Similarly, a Phase II dose-increasing study in Kenya with 97 patients identified abdominal pain as one of the most frequent adverse events, occurring in 12% of participants. researchgate.netnih.gov Another Phase II trial in Brazil also noted vomiting and abdominal pains as toxic effects, occurring in about 10% of patients. nih.gov These findings highlight the consistent, though generally mild, gastrointestinal intolerance associated with sitamaquine across different patient populations.

Table 1: Incidence of Gastrointestinal Adverse Events in Sitamaquine Clinical Trials

Adverse Event Study Location Number of Patients Incidence Rate
Vomiting India 120 8% nih.govajtmh.org
Dyspepsia India 120 8% nih.govajtmh.org
Abdominal Pain Kenya 97 12% researchgate.netnih.gov
Vomiting & Abdominal Pain Brazil Not Specified ~10% nih.gov

Neurological Manifestations (e.g., Headache)

Neurological symptoms, primarily headache, have also been observed in patients receiving sitamaquine. The Phase II study in Kenya reported headache as a frequent adverse event, with an incidence of 11% among the 97 participants. researchgate.netnih.gov The Phase II trial in Brazil also documented headache in approximately 10% of patients. nih.gov These events were generally considered tolerable. researchgate.net

Hematological Considerations (e.g., Cyanosis, Methemoglobinemia, Glucose-6-Phosphate Dehydrogenase Deficiency Associations)

As an 8-aminoquinoline, sitamaquine carries a known class-associated risk of hematological toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.govnih.gov This genetic disorder makes red blood cells susceptible to hemolysis when exposed to certain oxidant drugs. svelic.se

In the Indian Phase II trial, cyanosis was reported in 3% of the 120 patients. nih.govajtmh.org This was attributed to methemoglobinemia, a recognized side effect of 8-aminoquinolines, especially in individuals with G6PD deficiency. nih.gov Two subjects in this study were specifically noted to have methemoglobinemia. ajtmh.org The development of sitamaquine has been approached with caution due to these potential effects. sciengine.comparasite-journal.orgscienceopen.com Interestingly, methemoglobinemia was not reported in the Kenyan study. nih.gov The toxicity of this class of compounds is a significant concern for patients with G6PD deficiency. nih.gov

Renal Toxicity Research and Pathological Investigations

The potential for renal toxicity is a significant concern in the development of sitamaquine, with several clinical studies reporting renal adverse events that warrant further investigation.

Nephrotic Syndrome and Glomerulonephritis Incidences

In the Phase II dose-ranging study conducted in India, instances of serious renal adverse events were observed. Nephrotic syndrome was reported in 3% of the 120 patients, and glomerulonephritis was seen in 2% of the participants. nih.govajtmh.orgresearchgate.net These findings highlighted the need for further investigation into the renal effects of sitamaquine. nih.gov One patient who experienced glomerulonephritis and chronic renal failure ultimately died from a pulmonary arteriole thromboembolism, although the direct causality with the drug was part of a broader clinical picture. plos.org The development of sitamaquine was reportedly terminated due to its association with glomerulonephritis. plos.org

Evaluation of Dose-Dependent Renal Adverse Events and Further Investigation Requirements

Evidence from clinical trials suggests a potential dose-dependent relationship for renal adverse events with sitamaquine. In a Phase II trial in Brazil, nephrotoxicity was observed in two patients at a dose of 2.5 mg/kg/day and in the single patient who received 3.25 mg/kg/day. nih.govparasite-journal.orgscienceopen.com Similarly, the Kenyan Phase II study reported a severe renal adverse event in one patient in the 2.5 mg/kg/day group and another in the 3.0 mg/kg/day group. researchgate.netnih.gov

The Indian study also indicated that drug-related adverse events, including those leading to withdrawal such as proteinuria and nephrotic syndrome, were more frequent in the two higher dose cohorts (2.0 and 2.5 mg/kg/day). ajtmh.org These consistent findings across multiple studies underscore that the effects of sitamaquine on the kidney require thorough further investigation, particularly concerning the relationship between dose and the incidence and severity of renal toxicity. researchgate.netnih.govnih.gov

Table 2: Incidence of Renal Adverse Events in Sitamaquine Clinical Trials

Adverse Event Study Location Number of Patients Incidence Rate Dose Associated with Event
Nephrotic Syndrome India 120 3% nih.govajtmh.org Not specified, but more frequent in higher dose cohorts ajtmh.org
Glomerulonephritis India 120 2% nih.govajtmh.org Not specified, but more frequent in higher dose cohorts ajtmh.org
Severe Renal Adverse Event Kenya 97 2 cases 2.5 mg/kg/day and 3.0 mg/kg/day researchgate.netnih.gov
Nephrotoxicity Brazil Not Specified 3 cases 2.5 mg/kg/day and 3.25 mg/kg/day nih.govparasite-journal.orgscienceopen.com

Pathophysiological Mechanisms Underlying Sitamaquine Tosylate-Induced Nephrotoxicity

Nephrotoxicity associated with this compound has been noted as a concern, particularly at higher dosage levels. nih.gov While the precise pathophysiological mechanisms have not been fully elucidated for sitamaquine specifically, the patterns of kidney injury can be understood within the broader context of drug-induced nephrotoxicity. nih.govjopir.in Generally, drug-related kidney damage can occur through several primary pathways, including direct toxicity to tubular cells, inflammation of the interstitium, and changes to glomerular hemodynamics. aafp.orgnih.gov

For many drugs, the kidneys are particularly vulnerable to toxicity due to their role in filtering, concentrating, and excreting xenobiotics from the body. jopir.inmdpi.com The primary mechanisms of drug-induced nephrotoxicity often involve acute tubular necrosis (ATN) and acute interstitial nephritis (AIN). frontiersin.org

Acute Tubular Necrosis (ATN): This is a common form of drug-induced kidney injury characterized by damage and death of the tubular epithelial cells. nih.gov The injury can result from direct contact with high concentrations of a drug or its metabolites as they are filtered and secreted into the tubular lumen. mdpi.com For some compounds, this process can be initiated by the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular injury. uspharmacist.com Given that sitamaquine is an 8-aminoquinoline, a class of compounds known to be associated with oxidative stress, this pathway is a plausible mechanism. nih.gov The proximal tubules are often the primary site of injury due to their high metabolic activity and role in drug transport. jopir.in

Acute Interstitial Nephritis (AIN): This form of kidney injury is typically an immune-mediated, idiosyncratic reaction rather than a dose-dependent toxic effect. aafp.orgmdpi.com It is characterized by an inflammatory infiltrate in the renal interstitium. researchgate.net The proposed mechanism involves the drug acting as a hapten, binding to native proteins in the kidney and forming a neo-antigen that incites a T-cell-mediated hypersensitivity reaction. researchgate.netnih.govresearchgate.net While less common than ATN, AIN is a recognized mechanism of nephrotoxicity for a wide range of drugs. aafp.org

Clinical observations have pointed to the need for further investigation into the effects of sitamaquine on the kidney, suggesting that renal adverse events can be severe. nih.gov The development of nephrotoxicity is a significant consideration in the therapeutic application of 8-aminoquinolines. taylorandfrancis.com

In Vitro and Preclinical Safety Assessments

The cytotoxic potential of sitamaquine has been evaluated in vitro against a variety of mammalian cell lines to establish its safety profile and selectivity. researchgate.net These assays are crucial for determining the concentration at which a compound may be toxic to host cells, which is a key parameter in assessing its therapeutic index. The cell lines used, such as the human monocytic cell line (THP-1), human embryonic kidney cells (HEK-293), human liver cancer cells (HepG2), and murine macrophage cells (J774), represent various cell types that could be affected by a systemically administered drug. researchgate.netnih.govmdpi.combrieflands.com

Studies have shown that sitamaquine exhibits dose-dependent effects on these cell lines. For instance, research on Leishmania-infected J774A.1 macrophages indicated that sitamaquine, at concentrations effective against the parasite (up to 20 μM), did not show cytotoxicity to the host macrophage cells. nih.gov Other investigations have included cytotoxicity assessments as a standard part of the screening process for antileishmanial compounds, comparing the 50% cytotoxic concentration (CC50) against mammalian cells to the 50% effective concentration (EC50) against the parasite to calculate a selectivity index (SI). nih.govcreative-diagnostics.com

While specific CC50 values for sitamaquine are not consistently reported across all public literature, the collective data from various screening programs confirm its evaluation against this standard panel.

Cell LineCell TypeOrganismRelevance in ProfilingSitamaquine Cytotoxicity Data Summary
THP-1Human monocytic leukemia cellsHomo sapiensHost cell model for intracellular pathogens like Leishmania; assesses toxicity to immune cells. nih.govnih.govEvaluated for cytotoxicity to determine selectivity index against Leishmania. nih.govresearchgate.net No notable cytotoxic effects were observed at effective antileishmanial concentrations in some studies. researchgate.net
HEK-293Human embryonic kidney cellsHomo sapiensRepresents human kidney cells, relevant for assessing potential nephrotoxicity.Included in cytotoxicity screening panels to establish the safety profile of antileishmanial compounds. researchgate.net
HepG2Human liver cancer cellsHomo sapiensModel for human liver cells; used to assess potential hepatotoxicity. mdpi.compensoft.netUtilized in cytotoxicity counterscreens to determine the in vitro therapeutic index of antileishmanial compounds. semanticscholar.org
J774Murine macrophage cellsMus musculusCommonly used macrophage model for studying intracellular infections and cytotoxicity to phagocytic cells. brieflands.commdpi.comStudies showed no cytotoxicity to J774A.1 macrophages at concentrations up to 20 μM. nih.gov Other studies reported mild cytotoxicity at 25 µM on J774 macrophages. researchgate.net

Preclinical evaluation of a drug candidate includes assessing its potential to cause local irritation and allergic reactions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, sitamaquine has been identified as a compound that may cause an allergic skin reaction (Skin Sensitization, Category 1) and is classified as causing serious eye damage/irritation (Eye Damage, Category 1). nih.gov

This classification suggests that preclinical data indicates a potential for sitamaquine to act as a skin sensitizer, which could lead to allergic contact dermatitis upon repeated exposure. The "serious eye damage" classification points to a risk of significant irritation or injury if the compound comes into direct contact with the eyes. nih.gov While detailed reports from specific preclinical irritancy studies (e.g., dermal or ocular irritation tests) are not extensively available in the public domain, this hazard classification implies that such potential has been identified during its development. nih.gov

Future Directions and Unanswered Questions in Sitamaquine Tosylate Research

Advanced Mechanistic Investigations to Fully Elucidate Molecular Targets

While sitamaquine (B1681683) has shown promise as an oral treatment for visceral leishmaniasis, its precise molecular targets within the Leishmania parasite remain largely unidentified. nih.govnih.govparasite-journal.org Current research indicates that sitamaquine, a lipophilic weak base, enters the parasite without the aid of a specific transporter. nih.govparasite-journal.orgnih.gov Its journey begins with an electrostatic interaction with the anionic phospholipids (B1166683) of the parasite's plasma membrane, followed by insertion into the membrane. parasite-journal.orgsciengine.comoup.com

Once inside, sitamaquine accumulates in acidic compartments, particularly the acidocalcisomes, leading to their alkalinization. nih.govparasite-journal.orgsciengine.com It also causes a rapid collapse of the mitochondrial inner membrane potential. nih.govparasite-journal.orgsciengine.com However, the antileishmanial action of sitamaquine does not appear to be directly linked to its accumulation level in acidocalcisomes. nih.govparasite-journal.orgnih.gov

A significant breakthrough in understanding its mechanism of action was the discovery that sitamaquine inhibits complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in L. donovani promastigotes. nih.govmedchemexpress.com This inhibition leads to a decrease in intracellular ATP levels and contributes to oxidative stress. nih.gov However, it is not yet confirmed if this is the sole or primary target responsible for its leishmanicidal activity.

Further proteomic analyses are underway to identify other potential molecular targets of sitamaquine. nih.govparasite-journal.org Unlike some other antileishmanial drugs, sitamaquine does not appear to affect lipid trafficking within the parasite. nih.govsciengine.com

Table: Known and Investigated Molecular Interactions of Sitamaquine

Cellular Process/ComponentEffect of SitamaquineCitation
Parasite EntryNo specific transporter involved; interacts with plasma membrane phospholipids. nih.govparasite-journal.orgnih.gov
Subcellular AccumulationAccumulates in acidic organelles, primarily acidocalcisomes. nih.govparasite-journal.orgsciengine.com
Mitochondrial FunctionCauses collapse of mitochondrial inner membrane potential; inhibits complex II (succinate dehydrogenase). nih.govparasite-journal.orgsciengine.comnih.gov
Lipid MetabolismDoes not affect lipid trafficking. nih.govsciengine.com

Comprehensive Metabolite Characterization and Pharmacological Relevance

The metabolism of sitamaquine and the pharmacological activity of its metabolites are areas requiring more in-depth research. nih.govnih.govparasite-journal.org Studies in rat hepatic microsomal systems have identified two primary metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline. nih.govparasite-journal.orgsciengine.com The formation of both of these metabolites is dependent on NADPH and appears to be catalyzed by different cytochrome P450 isozymes. nih.govparasite-journal.orgsciengine.com

In humans, the major urinary metabolite is the 4-CH2OH derivative, which has an elimination half-life of 29.1 hours, slightly longer than that of the parent compound (26.1 hours). A minor metabolite identified in humans is the desethyl species. Sitamaquine is slowly metabolized to desethyl-sitamaquine, with pharmacokinetic studies showing that the levels of this metabolite increase with multiple dosing. nih.gov

Table: Identified Metabolites of Sitamaquine

MetaboliteSpecies Identified InKey FindingsCitation
8-(-6-ethylaminohexylamino)- 6-methoxy-lepidineRatFormation is NADPH-dependent and catalyzed by cytochrome P450 isozymes. nih.govparasite-journal.orgsciengine.com
8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinolineRatFormation is NADPH-dependent and catalyzed by cytochrome P450 isozymes. nih.govparasite-journal.orgsciengine.com
4-CH2OH derivativeHumanMajor urinary metabolite with an elimination half-life of 29.1 hours.
Desethyl-sitamaquineHumanMinor metabolite; levels increase with multiple doses. nih.gov

Development of Predictive Biomarkers for Efficacy and Toxicity

The development of predictive biomarkers is essential for optimizing sitamaquine therapy, ensuring maximum efficacy while minimizing toxicity. Currently, there is a lack of established biomarkers to predict patient response to sitamaquine or the likelihood of adverse effects. Research in this area could focus on several key aspects:

Host Genetic Factors: Investigating the role of host genetic variations, such as polymorphisms in cytochrome P450 enzymes responsible for sitamaquine metabolism, could help predict individual differences in drug exposure and response.

Parasite-Specific Markers: Identifying genetic or metabolic markers in Leishmania strains that correlate with sensitivity or resistance to sitamaquine would be invaluable. For instance, alterations in lipid metabolism, specifically reduced levels of cholesterol and ergosterol (B1671047), have been observed in sitamaquine-resistant Leishmania. mdpi.com

Immune Response Markers: Evaluating the host's immune response during treatment could provide prognostic information. Markers of a robust anti-leishmanial immune response might predict a higher likelihood of cure.

The establishment of such biomarkers would pave the way for personalized medicine approaches in the treatment of leishmaniasis.

Exploration of Novel Formulation Strategies and Delivery Systems (e.g., for cutaneous leishmaniasis)

While sitamaquine has been primarily developed as an oral drug for visceral leishmaniasis, its potential for treating cutaneous leishmaniasis through novel formulations is an area of active investigation. nih.govnih.govparasite-journal.org In vitro studies have confirmed that sitamaquine is active against a range of Leishmania species that cause cutaneous leishmaniasis. oup.comnih.gov

However, early attempts to develop topical formulations of sitamaquine dihydrochloride, including anhydrous gels and emulsions, for cutaneous leishmaniasis have not been successful in vivo. nih.govsciengine.comoup.comnih.gov Despite in vitro skin penetration and retention being confirmed, these formulations did not slow lesion progression or reduce parasite burden in mouse models of cutaneous leishmaniasis. oup.comnih.govdntb.gov.ua

More advanced drug delivery systems are being explored to overcome these limitations. One promising approach is the use of nanotechnology. For example, a sitamaquine-encapsulated PLGA-PEG nanoparticle system has been developed. jsirjournal.comresearchgate.net These nanoparticles, with a size range of 20-30 nanometers, can be targeted to macrophages, the host cells for Leishmania parasites. jsirjournal.com In preclinical studies, this nano-formulation showed a significantly lower ED50 value compared to the drug alone and resulted in a threefold decrease in macrophage infection in hamsters. jsirjournal.com This suggests that targeted delivery systems could enhance the efficacy of sitamaquine, potentially at lower doses, and may hold the key to its successful application for cutaneous leishmaniasis. jsirjournal.comresearchgate.net

Regulatory Science and Expedited Development Pathways for Sitamaquine Tosylate

The development of new drugs for neglected tropical diseases like leishmaniasis often faces significant hurdles. Regulatory science plays a crucial role in navigating these challenges and facilitating the approval of safe and effective treatments. For sitamaquine, several expedited development pathways could be explored to accelerate its journey to the clinic.

These pathways, offered by regulatory agencies like the U.S. Food and Drug Administration (FDA), are designed for drugs that treat serious conditions and fill an unmet medical need. They include:

Fast Track Designation: This is designed to facilitate the development and expedite the review of drugs to treat serious conditions and fill an unmet medical need.

Breakthrough Therapy Designation: This is intended to expedite the development and review of drugs for serious or life-threatening conditions where preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s).

Orphan Drug Designation: This provides incentives for the development of drugs for rare diseases, which includes many neglected tropical diseases.

The successful phase II clinical trials of sitamaquine in India and Kenya provide a strong foundation for seeking such designations. nih.govnih.gov Engaging with regulatory authorities early in the development process will be critical to ensure that the clinical trial design and data package meet the requirements for approval.

Global Health Impact and Accessibility Research of this compound

As an oral medication, sitamaquine has the potential to significantly impact the global health landscape for leishmaniasis, particularly in resource-limited settings where the disease is most prevalent. nih.govparasite-journal.org The ease of oral administration would be a major advantage over injectable therapies, reducing the burden on healthcare systems and improving patient compliance. nih.govparasite-journal.org

However, for sitamaquine to achieve its full potential, several factors related to accessibility must be addressed:

Affordability: The cost of the drug will be a major determinant of its accessibility. Collaboration between developers, governments, and non-governmental organizations will be essential to ensure an affordable price point for low- and middle-income countries.

Supply Chain Management: Establishing a robust and reliable supply chain to ensure that sitamaquine reaches remote and endemic areas is crucial.

Health System Strengthening: The introduction of a new drug requires training for healthcare workers, the development of treatment guidelines, and the establishment of pharmacovigilance systems to monitor for adverse events.

Research into the cost-effectiveness of sitamaquine, both as a monotherapy and in combination regimens, will be vital for informing policy decisions and ensuring its adoption into national treatment programs. Ultimately, a comprehensive strategy that addresses both the scientific and socioeconomic aspects of drug development and implementation will be necessary to maximize the global health impact of sitamaquine.

Q & A

Q. What strategies mitigate the risk of rapid drug resistance development during this compound monotherapy?

  • Methodological Answer: Despite its short half-life, resistance can emerge via prolonged subtherapeutic dosing. Combination therapy with drugs having distinct mechanisms (e.g., paromomycin) reduces resistance risk. In silico modeling of resistance evolution under varying dosing regimens informs optimal combination strategies .

Q. How can researchers optimize this compound’s formulation to enhance bioavailability while minimizing toxicity?

  • Methodological Answer: Nanoformulations (e.g., liposomes, PLGA nanoparticles) improve drug solubility and targeted delivery to macrophages. Preclinical testing in chronic toxicity models (e.g., 6-month rodent studies) evaluates cumulative nephrotoxicity. Physiologically based pharmacokinetic (PBPK) modeling predicts human dosing scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitamaquine tosylate
Reactant of Route 2
Reactant of Route 2
Sitamaquine tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.